molecular formula C7H4BrClF2 B12337017 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene CAS No. 1159186-57-8

1-Bromo-3-(chloromethyl)-2,5-difluorobenzene

Cat. No.: B12337017
CAS No.: 1159186-57-8
M. Wt: 241.46 g/mol
InChI Key: KINXRNLTTQXYMW-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2,5-difluorobenzene is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂ and an approximate molecular weight of 241.35 g/mol. This compound features a benzene ring substituted with bromine (Br) at position 1, a chloromethyl group (-CH₂Cl) at position 3, and fluorine atoms (F) at positions 2 and 5. Its structural complexity and multiple reactive sites make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s stability likely requires storage at low temperatures (0–6°C), as seen in analogous brominated derivatives .

Properties

CAS No.

1159186-57-8

Molecular Formula

C7H4BrClF2

Molecular Weight

241.46 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-2,5-difluorobenzene

InChI

InChI=1S/C7H4BrClF2/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,3H2

InChI Key

KINXRNLTTQXYMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of a difluorobenzene derivative. The reaction typically uses bromine and chlorine sources under controlled conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Major Products Formed:

  • Substituted benzene derivatives with different functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis Pathway

  • The synthesis typically begins with 3-bromo-2,5-difluorophenylmethanol, which undergoes chloromethylation to yield 1-bromo-3-(chloromethyl)-2,5-difluorobenzene.
  • The process can be conducted in anhydrous conditions using solvents like methylene chloride, ensuring high purity and yield.

Scientific Research Applications

This compound has garnered attention for its applications in several key areas:

Medicinal Chemistry

  • Pharmaceutical Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of pyrazole derivatives that act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes.
CompoundActivityReference
Pyrazole Derivative A5-LO Inhibitor
Pyrazole Derivative BAnti-inflammatory

Organic Synthesis

  • Building Block for Complex Molecules : The chloromethyl group allows for further functionalization through nucleophilic substitution reactions. This property is exploited in synthesizing more complex organic molecules, including those with potential biological activity.

Material Science

  • Liquid Crystals : The compound's unique structure makes it a candidate for research into liquid crystals used in display technologies. Its derivatives can exhibit liquid crystalline properties that are valuable in electronic applications.

Case Study 1: Inhibition of 5-Lipoxygenase

In a study focused on developing new anti-inflammatory drugs, researchers synthesized a series of pyrazole derivatives using this compound as a starting material. The derivatives were evaluated for their ability to inhibit 5-lipoxygenase activity in vitro.

Findings :

  • Several compounds exhibited significant inhibition with IC50 values ranging from nanomolar to micromolar concentrations.
CompoundIC50 (nM)Reference
Compound X45
Compound Y75

Case Study 2: Synthesis of Liquid Crystalline Materials

Research conducted on the synthesis of liquid crystalline materials highlighted the utility of this compound. By modifying the chloromethyl group through various nucleophilic substitutions, researchers were able to create novel liquid crystals with enhanced thermal stability and optical properties.

Results :

  • The synthesized liquid crystals demonstrated favorable phase transition temperatures suitable for display applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene involves its interaction with nucleophiles or electrophiles in chemical reactions. The presence of halogen atoms makes the compound reactive towards various chemical species, facilitating substitution, oxidation, or reduction reactions. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-3-(chloromethyl)-2,5-difluorobenzene with structurally related halogenated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Purity Price (per 1g) Storage Conditions Key Applications
This compound C₇H₄BrClF₂ 241.35 Not specified 95–97% USD 317 Likely 0–6°C Pharmaceutical intermediates
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene C₇H₄Br₂F₂ 285.91 162744-60-7 >97% JPY 10,500 0–6°C Cross-coupling reactions
1-Bromo-3-(chloromethyl)-5-methylbenzene C₈H₇BrCl 219.50 Not specified Not listed Not listed Not listed Organic synthesis
1-(Bromomethyl)-3,5-difluorobenzene C₇H₅BrF₂ 207.02 Not specified Not listed Not listed Not listed Ligand preparation
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂ 193.00 461-96-1 Not listed Not listed Not listed Acylation reactions

Structural and Reactivity Differences

  • Substituent Effects : The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, whereas bromomethyl derivatives (e.g., 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene) exhibit faster reaction kinetics due to bromine’s superior leaving-group ability .
  • Positional Isomerism : The 2,5-difluoro substitution in the target compound vs. 1,3-difluoro in analogs influences electronic effects. Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific ring positions, impacting regioselectivity in further reactions .
  • Steric and Electronic Profiles : The methyl group in 1-bromo-3-(chloromethyl)-5-methylbenzene introduces steric hindrance but lacks the electronic activation seen in halogenated derivatives, limiting its utility in coupling reactions .

Research Findings

  • Reactivity Challenges : The coexistence of bromine and chloromethyl groups may lead to competing reaction pathways, necessitating careful optimization in multi-step syntheses .

Biological Activity

1-Bromo-3-(chloromethyl)-2,5-difluorobenzene is an organic compound characterized by its unique structure, which includes a bromine atom, a chloromethyl group, and two fluorine atoms attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

  • Molecular Formula : C7H4BrClF2
  • Molecular Weight : 239.46 g/mol
  • Physical State : Typically appears as a pale yellow crystalline solid.
  • Boiling Point : Approximately 232°C
  • Melting Point : Ranges from 73°C to 75°C

These properties suggest that the compound may exhibit low bioavailability due to its low solubility in water, which can influence its biological activity and pharmacokinetics .

This compound primarily acts as an electrophile in various chemical reactions. Its mechanism of action involves:

  • Electrophilic Substitution Reactions : The compound can participate in electrophilic aromatic substitution, where the bromine or chloromethyl groups can be replaced by nucleophiles.
  • Formation of Carbon-Carbon Bonds : It is involved in the Suzuki–Miyaura cross-coupling reaction, which is significant in organic synthesis for forming biaryl compounds .

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally similar compounds suggest that halogenated benzene derivatives can induce apoptosis in cancer cells. These findings imply a potential for this compound in cancer therapy:

  • In vitro studies have shown that fluorinated compounds can significantly inhibit cell proliferation in various cancer cell lines .

Case Study 1: Synthesis and Antibacterial Activity

A study focused on synthesizing halogenated benzene derivatives reported that introducing fluorine and bromine atoms enhances the antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus. The synthesized compounds were tested using the agar disc diffusion method, revealing varying degrees of inhibition .

Case Study 2: Anticancer Potential

In a recent investigation into heterocyclic compounds for cancer treatment, it was found that certain fluorinated derivatives exhibited significant cytotoxic effects on PIK3CA mutant cell lines. While not directly studying this compound, the results suggest that similar structures could have comparable effects .

Data Table: Biological Activity of Related Compounds

Compound NameActivity TypeTarget Organisms/CellsReference
This compoundAntibacterialStaphylococcus aureus
1-Bromo-2-chloro-3,5-difluorobenzeneCytotoxicVarious cancer cell lines
1-Bromo-3-(difluoromethyl)-2,4-difluorobenzeneAntimicrobialGram-positive bacteria

Q & A

Basic Research Questions

Q. What are the critical purity assessment methods for 1-Bromo-3-(chloromethyl)-2,5-difluorobenzene, and how can researchers validate its chemical integrity?

  • Methodology : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) is recommended for purity validation. For halogenated aromatic compounds, GC coupled with mass spectrometry (GC-MS) can confirm molecular identity and detect trace impurities . Deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3) require isotopic purity verification via NMR or mass spectrometry to ensure >98 atom% deuterium incorporation .

Q. What synthetic strategies are typically employed to introduce the chloromethyl group at the 3-position of a bromo-difluorobenzene scaffold?

  • Methodology : Chloromethylation via Friedel-Crafts alkylation using chloromethyl ethers under Lewis acid catalysis (e.g., AlCl₃) is common. However, regioselectivity challenges arise due to competing electrophilic aromatic substitution at fluorine-adjacent positions. Low-temperature (-20°C) reactions in anhydrous dichloromethane can improve selectivity . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : Store in amber glass vials under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis of the chloromethyl group. Use desiccants (e.g., molecular sieves) to avoid moisture ingress. Safety protocols include working in a fume hood with nitrile gloves and chemical-resistant goggles, as halogenated aromatics are skin/eye irritants .

Advanced Research Questions

Q. How can researchers resolve regiochemical ambiguities in the synthesis of polyhalogenated benzene derivatives like this compound?

  • Methodology : Computational modeling (DFT) predicts electrophilic substitution patterns by analyzing charge distribution and Fukui indices. Experimentally, NOESY NMR or X-ray crystallography confirms substituent positions. For example, coupling constants in ¹H NMR (e.g., JH-F) differentiate ortho/para fluorine arrangements .

Q. What are the stability profiles of the chloromethyl group under acidic or basic conditions, and how does this impact reaction design?

  • Methodology : The chloromethyl group is prone to hydrolysis in aqueous media. Kinetic studies in buffered solutions (pH 2–12) reveal rapid degradation above pH 9, forming hydroxymethyl byproducts. For acid-sensitive reactions (e.g., SNAr), use aprotic solvents (DMF, THF) and mild bases (K2CO3) to preserve functionality .

Q. How can this compound serve as a precursor in cross-coupling reactions, and what catalytic systems optimize yields?

  • Methodology : The bromine atom facilitates Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 (2 mol%) and K2CO3 in toluene/water (3:1) at 80°C. For Ullmann-type couplings (C-Cl activation), CuI/1,10-phenanthroline in DMSO at 120°C achieves >80% conversion. Monitor reactions via TLC (silica, UV detection) .

Q. What analytical techniques are essential for characterizing decomposition byproducts during thermal stress studies?

  • Methodology : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures. GC-MS or LC-HRMS detects volatile byproducts (e.g., HF, HCl) and non-volatile residues. For fluorine-specific tracking, ¹⁹F NMR quantifies defluorination products .

Methodological Notes

  • Spectral Data : Key NMR signals for this compound include:
    • ¹H NMR (CDCl₃): δ 4.70 (s, 2H, CH2Cl), 7.20–7.45 (m, 2H, aromatic).
    • ¹⁹F NMR (CDCl₃): δ -110 to -115 (m, 2F) .
  • Safety : Decomposition releases toxic gases (HBr, HCl); use scrubbers in closed systems .

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